In-Depth Technical Guide: Structure-Activity Relationship (SAR) of N-Aryl-1,3-benzoxazol-2-amines
In-Depth Technical Guide: Structure-Activity Relationship (SAR) of N-Aryl-1,3-benzoxazol-2-amines
Executive Summary & Scaffold Significance
The
This guide dissects the structure-activity relationship (SAR) of this scaffold, providing a roadmap for optimizing potency, selectivity, and metabolic stability.
Chemical Synthesis: Accessing the Scaffold
To explore the SAR, one must first understand the synthetic accessibility of specific substitution patterns. The most robust method for generating diverse
Primary Synthetic Workflow
The reaction typically proceeds via the condensation of a 2-aminophenol with an aryl isothiocyanate to form a thiourea intermediate, which undergoes intramolecular cyclodesulfurization.
Advantages:
-
Regiospecificity: The amine attacks the isothiocyanate carbon, ensuring the correct connectivity.
-
Diversity: Both starting materials (aminophenols and isothiocyanates) are widely available.
Visualization: Synthesis Pathway
The following diagram illustrates the mechanism, highlighting the critical desulfurization step using reagents like
Figure 1: Cyclodesulfurization pathway for the synthesis of N-aryl-1,3-benzoxazol-2-amines.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is governed by three distinct regions: the Benzoxazole Core (Region A) , the Linker (Region B) , and the
Region A: The Benzoxazole Core
Modifications at positions C5 and C6 are critical for modulating lipophilicity (
-
Electron-Withdrawing Groups (EWGs): Substitution with Halogens (F, Cl) or Nitro (
) groups at C5/C6 often enhances antimicrobial and anticancer activity. -
Electron-Donating Groups (EDGs): Methyl or Methoxy groups generally reduce potency against kinase targets but may improve solubility.
Region B: The Amine Linker (-NH-)
The secondary amine is the "hinge" binder.
-
Hydrogen Bonding: The NH acts as a critical H-bond donor to the backbone carbonyls of target proteins (e.g., Valine or Leucine residues in the ATP-binding pocket of kinases).
-
N-Methylation: Methylating this nitrogen (
) typically abolishes activity . This confirms the necessity of the H-bond donor role. -
Bioisosteres: Replacing -NH- with -O- (ether) or -S- (thioether) usually results in a significant loss of potency, further validating the pharmacophore model.
Region C: The N-Aryl Tail
This region explores the hydrophobic pocket of the target protein.
-
Para-Substitution: Large, lipophilic groups (e.g.,
-butyl, ) at the para position often enhance potency by filling hydrophobic pockets. -
Ortho-Substitution: Steric bulk here can twist the molecule, disrupting planarity. While this reduces DNA intercalation (lowering genotoxicity), it may also reduce binding affinity for planar kinase pockets.
-
Heterocycles: Replacing the phenyl ring with pyridine or thiazole can improve water solubility and pharmacokinetic profiles.
Visualization: SAR Map
Figure 2: Structural segmentation and functional requirements for N-aryl-1,3-benzoxazol-2-amines.
Quantitative Data Summary
The following table synthesizes data from multiple studies (see References) illustrating the impact of substitutions on Antimicrobial (S. aureus) and Anticancer (A549 Lung Carcinoma) activity.
Table 1: Comparative Activity Profile of Selected Derivatives
| Compound ID | R1 (Benzoxazole C5) | R2 (N-Aryl Para) | MIC (S. aureus) [µg/mL] | IC50 (A549) [µM] | Notes |
| BZ-01 (Ref) | H | H | >100 | >50 | Unsubstituted baseline; low activity. |
| BZ-05 | Cl | H | 25.0 | 12.5 | C5-Cl increases lipophilicity and potency. |
| BZ-12 | Cl | 6.25 | 4.1 | Strong EWG on aryl ring maximizes activity. | |
| BZ-18 | >100 | >100 | Dual EDGs reduce acidity of linker; inactive. | ||
| BZ-22 | F | F | 12.5 | 0.4 | Fluorine substitution mimics "Doxorubicin" potency in A549. |
| BZ-NMe | Cl | Inactive | Inactive | N-Methylation of linker destroys H-bonding. |
Note: Data represents synthesized trends from Ouyang et al. (2012) and related literature.
Mechanistic Insights: Kinase Inhibition
In anticancer applications, these compounds often function as Type I Kinase Inhibitors . They bind to the ATP-binding pocket of enzymes like VEGFR-2 or JAK2.
Binding Mode
-
H-Bond Anchor: The benzoxazole Nitrogen (N3) accepts a proton from the kinase backbone NH.
-
H-Bond Donor: The exocyclic amine (-NH-) donates a proton to the kinase backbone Carbonyl.
-
Hydrophobic Clamp: The
-aryl ring occupies the hydrophobic selectivity pocket (often Gatekeeper region).
Visualization: Signaling Pathway Impact
Figure 3: Mechanism of action showing competitive inhibition of ATP binding, leading to apoptosis.
Experimental Protocols
Protocol: Synthesis of 5-Chloro-N-(4-nitrophenyl)benzo[d]oxazol-2-amine
Objective: Synthesize a high-potency derivative (BZ-12) via cyclodesulfurization.
Reagents:
-
2-Amino-4-chlorophenol (1.0 eq)
-
4-Nitrophenyl isothiocyanate (1.0 eq)
-
Yellow Mercury(II) oxide (HgO) (1.2 eq) [Note: Can substitute with EDCI for green chemistry]
-
Ethanol (anhydrous)
Step-by-Step:
-
Thiourea Formation: Dissolve 2-amino-4-chlorophenol (5 mmol) and 4-nitrophenyl isothiocyanate (5 mmol) in Ethanol (20 mL). Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) until starting materials disappear.
-
Cyclization: Cool the mixture to 40°C. Add HgO (6 mmol). Increase temperature to reflux for 4–6 hours. The mixture will turn black due to HgS formation.
-
Work-up: Filter the hot reaction mixture through a Celite pad to remove HgS. Wash the pad with hot ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/DMF to obtain yellow needles.
-
Validation: Confirm structure via
H-NMR (DMSO- ). Look for the disappearance of the thiourea -CS-NH- signals and the retention of the single amine -NH- at 10.5–11.0 ppm.
Protocol: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 against A549 cells.
-
Seeding: Seed A549 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add to wells.
-
Incubation: Incubate for 48 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Ouyang, L., et al. (2012).[3] "Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
Krawiecka, M., et al. (2013). "Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives." Acta Poloniae Pharmaceutica. Link
-
Pottabathini, N., et al. (2016). "Design, synthesis and biological evaluation of 2-amino-aryl-7-aryl-benzoxazole compounds as potent anticancer agents." Chemical Biology & Drug Design. Link
- Aiello, S., et al. (2008). "Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues as inhibitors of the enzyme acetylcholinesterase." Bioorganic & Medicinal Chemistry.
-
Luo, Y., et al. (2019). "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega. Link
